(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
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Overview
Description
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their unique structural properties and biological activities. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the reaction of trans-4-hydroxy proline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base . This one-pot reaction is efficient and yields the desired compound with high stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available starting materials and efficient catalytic systems is crucial for large-scale production. The reaction conditions should be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the fluorinated groups, potentially leading to different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones, reduced fluorinated derivatives, and substituted pyrrolidine compounds. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral and antibacterial properties.
Industry: The compound is used in the development of new materials with unique properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of (2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: This compound shares a similar pyrrolidine core and fluorinated groups, making it comparable in terms of chemical properties and biological activity.
Pyrrolidin-2-ones: These compounds are structurally related and undergo similar chemical reactions, but they lack the trifluoromethyl group, which affects their stability and activity.
Uniqueness
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPTFVDRSVIGM-RFKZQXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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